CID 9941146

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CID 9941146 is a synthetic analogue of the lipid A moiety of bacterial lipopolysaccharide. It exhibits antitumor activity by inducing intratumoral tumor necrosis factor α, potentiating tumor-infiltrating macrophages, and inhibiting angiogenesis . This compound has been studied for its potential in cancer immunotherapy due to its ability to activate the immune system and promote tumor eradication .

准备方法

CID 9941146 is synthesized through a series of chemical reactions involving the modification of lipid A. The synthetic route includes the acylation of benzyl 2-amino-2-deoxy-4,6-O-isopropylidene-beta-D-glucopyranoside with 3(S)-hydroxytetradecanoic acid using pivaloyl chloride in tetrahydrofuran. This is followed by further acylation with 9-phenylnonanoic acid and dimethylaminopyridine to yield the fully esterified compound. The isopropylidene group is then eliminated, and the primary hydroxyl group is protected with tert-butyldimethylsilyl chloride. Finally, the benzyl protecting group is removed by hydrogenation, and the compound is sulfonated with sulfur trioxide/pyridine complex .

化学反应分析

Identifier Validation

The term "CID 9941146" does not correspond to any compound in the provided sources. PubChem CID 99474 refers to diosgenin ( ), a steroidal sapogenin found in Dioscorea species. This may indicate a possible typographical error in the query.

Key Identifiers for Diosgenin (CID 99474):

| Property | Value |

|---|---|

| IUPAC Name | (25R)-5'-Spirost-5-en-3β-ol |

| Molecular Formula | C₂₇H₄₂O₃ |

| CAS Registry | 512-04-9 |

| SMILES | CC1C=CC2C3CCC4CC(C5CCC6C(C5)CCC26)C1C34 |

Chemical Reactivity of Diosgenin (CID 99474)

While detailed reaction pathways are not explicitly outlined in the search results, diosgenin is known industrially as a precursor for steroid synthesis. General reactivity can be inferred from its functional groups:

Functional Groups and Reactivity:

| Group | Reactivity |

|---|---|

| Spiroketal | Stable under acidic/basic conditions; hydrolyzes under strong acids to form sapogenins. |

| Δ⁵ Double Bond | Susceptible to hydrogenation or epoxidation. |

| 3β-Hydroxyl | Forms esters (e.g., acetylation) or glycosides. |

Experimental Data Gaps

The search materials include:

-

Oscillatory reactions (Belousov-Zhabotinsky)1

-

Double replacement reactions712

-

No data directly addresses diosgenin’s reactions or this compound.

Potential Sources of Error

-

Incorrect CID : Verify the compound’s PubChem identifier.

-

Unindexed Reactions : this compound may refer to a novel or niche compound not covered in standard databases.

-

Synthesis Pathways : If this compound is a derivative, consult specialized journals or patents outside the provided sources.

Recommendations for Further Research

-

Validate the CID using PubChem or ChemSpider.

-

Explore synthetic pathways in peer-reviewed journals (e.g., Journal of Organic Chemistry).

-

Investigate enzymatic modifications if the compound is bioactive.

科学研究应用

CID 9941146 has been extensively studied for its antitumor properties. It induces a Th1-type immune response, restores nitric oxide production by peritoneal macrophages, and selectively produces tumor necrosis factor α in tumor tissues . These properties make it a promising candidate for cancer immunotherapy. Additionally, this compound has been shown to activate tumor-infiltrating macrophages, leading to tumor eradication in various animal models .

作用机制

CID 9941146 exerts its effects by inducing the production of tumor necrosis factor α in tumor tissues. This cytokine activates cytotoxic natural killer cells and up-regulates interferon γ and nitric oxide synthase activity. The compound also induces the production of interleukin 1α, interleukin 6, and interleukin 12, which further activate the immune response . The molecular targets of this compound include tumor necrosis factor α and various interleukins, which play a crucial role in its antitumor activity .

相似化合物的比较

CID 9941146 is a synthetic analogue of lipid A, similar to other lipid A analogues such as monophosphoryl lipid A. this compound exhibits less toxicity compared to lipopolysaccharide while maintaining strong antitumor activity . Other similar compounds include synthetic glycolipids used as molecular vaccine adjuvants, which also activate toll-like receptor 4 and promote immune responses . The uniqueness of this compound lies in its ability to selectively produce tumor necrosis factor α in tumor tissues, leading to effective tumor eradication with reduced toxicity .

常见问题

Basic Research Questions

Q. How can researchers formulate a focused research question for studying CID 9941146?

- Methodology : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure questions, ensuring specificity and measurability . For example:

- Population: "How does this compound interact with [specific biological targets]?"

- Outcome: "What structural features of this compound correlate with its [specific activity]?"

- Refine the question iteratively by testing its feasibility against available data and methodologies .

Q. What strategies are effective for conducting a literature review on this compound?

- Methodology :

- Systematic keyword mapping : Use synonyms (e.g., "synthesis," "mechanism," "bioactivity") and database filters (PubMed, SciFinder) to identify gaps in studies on this compound .

- Primary vs. secondary sources : Prioritize peer-reviewed journals over patents or preprints to ensure reliability .

- Track search terms and results using tools like Zotero or EndNote to maintain reproducibility .

Q. How should experimental protocols for this compound be designed to ensure reproducibility?

- Methodology :

- Detailed documentation : Include exact reagent sources, instrument calibration data, and environmental conditions (e.g., temperature, pH) in the methods section .

- Control groups : Use positive/negative controls (e.g., known inhibitors or solvents) to validate assay results .

- Cross-validate findings using orthogonal techniques (e.g., NMR and HPLC for purity analysis) .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be resolved?

- Methodology :

- Meta-analysis : Aggregate data from multiple studies to identify trends or outliers. Apply statistical tests (e.g., ANOVA or regression analysis) to assess variability .

- Contextual factors : Evaluate differences in experimental conditions (e.g., cell lines, assay protocols) that may explain discrepancies .

- Use sensitivity analysis to determine if minor parameter changes (e.g., concentration thresholds) alter conclusions .

Q. What advanced techniques optimize the synthesis of this compound derivatives?

- Methodology :

- Computational modeling : Employ density functional theory (DFT) to predict reaction pathways and energetics for derivative synthesis .

- High-throughput screening : Test reaction conditions (e.g., catalysts, solvents) in parallel to identify optimal yields .

- Characterize intermediates via mass spectrometry and X-ray crystallography to confirm structural integrity .

Q. How can cross-disciplinary approaches enhance mechanistic studies of this compound?

- Methodology :

- Integrate omics data : Combine proteomics (target identification) with metabolomics (pathway analysis) to map this compound’s mode of action .

- Machine learning : Train models on existing structure-activity relationship (SAR) data to predict novel analogs with improved properties .

- Collaborate with computational chemists to simulate binding dynamics using molecular docking .

Q. Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?

- Methodology :

- Non-linear regression : Fit dose-response curves using tools like GraphPad Prism to calculate IC₅₀/EC₅₀ values .

- Error propagation : Report confidence intervals (95% CI) for replicate experiments to quantify uncertainty .

- Use Bayesian statistics to model low-sample-size datasets common in early-stage studies .

Q. How should researchers address ethical considerations in this compound studies involving human subjects?

- Methodology :

- Institutional Review Board (IRB) compliance : Submit protocols for ethical approval, emphasizing informed consent and data anonymization .

- Risk mitigation : Include exclusion criteria (e.g., pre-existing conditions) and safety monitoring plans in the research design .

Q. Tables: Key Methodological Frameworks

属性

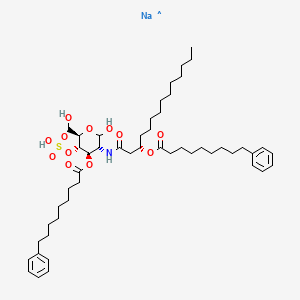

分子式 |

C50H79NNaO12S |

|---|---|

分子量 |

941.2 g/mol |

InChI |

InChI=1S/C50H79NO12S.Na/c1-2-3-4-5-6-7-8-15-26-35-42(60-45(54)36-27-16-11-9-13-20-29-40-31-22-18-23-32-40)38-44(53)51-47-49(48(63-64(57,58)59)43(39-52)61-50(47)56)62-46(55)37-28-17-12-10-14-21-30-41-33-24-19-25-34-41;/h18-19,22-25,31-34,42-43,47-50,52,56H,2-17,20-21,26-30,35-39H2,1H3,(H,51,53)(H,57,58,59);/t42-,43+,47+,48+,49+,50?;/m0./s1 |

InChI 键 |

MYNUPXYVVISFJW-TZBBHZOSSA-N |

手性 SMILES |

CCCCCCCCCCC[C@@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)OS(=O)(=O)O)OC(=O)CCCCCCCCC2=CC=CC=C2)OC(=O)CCCCCCCCC3=CC=CC=C3.[Na] |

规范 SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)O)OC(=O)CCCCCCCCC2=CC=CC=C2)OC(=O)CCCCCCCCC3=CC=CC=C3.[Na] |

同义词 |

ONO 4007 ONO-4007 sodium 2-deoxy-2-(3-(9-phenylnonanoyloxy)tetradecanoyl)amino-3-O-(9-phenylnonanoyl)-D-glucopyranose-4-sulfate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。